molecular formula C26H25N3O3 B12373028 BRD4 Inhibitor-32

BRD4 Inhibitor-32

Cat. No.: B12373028
M. Wt: 427.5 g/mol
InChI Key: AJYIIPKYMMAWRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRD4 Inhibitor-32 is a small molecule inhibitor targeting bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) protein family. BRD4 plays a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and transcriptional activity. Inhibition of BRD4 has shown potential in treating various diseases, including cancer, fibrosis, and cardiovascular diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BRD4 Inhibitor-32 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

BRD4 Inhibitor-32 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

BRD4 Inhibitor-32 exerts its effects by binding to the bromodomains of BRD4, preventing the interaction between BRD4 and acetylated histones. This inhibition disrupts the formation of transcriptional complexes, leading to the downregulation of target gene expression. Key molecular targets and pathways involved include:

Comparison with Similar Compounds

BRD4 Inhibitor-32 can be compared with other BRD4 inhibitors, such as:

    (+)-JQ1: A well-known BRD4 inhibitor with high potency and selectivity.

    OTX-015: Another BRD4 inhibitor in clinical development, showing efficacy in hematologic malignancies.

Properties

Molecular Formula

C26H25N3O3

Molecular Weight

427.5 g/mol

IUPAC Name

N-cyclopentyl-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)-4-phenoxybenzamide

InChI

InChI=1S/C26H25N3O3/c1-29-16-22(20-13-14-27-24(20)26(29)31)21-15-17(25(30)28-18-7-5-6-8-18)11-12-23(21)32-19-9-3-2-4-10-19/h2-4,9-16,18,27H,5-8H2,1H3,(H,28,30)

InChI Key

AJYIIPKYMMAWRV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4CCCC4)OC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.